molecular formula C6H12O B153493 (2S)-2-butyloxirane CAS No. 130404-08-9

(2S)-2-butyloxirane

Cat. No.: B153493
CAS No.: 130404-08-9
M. Wt: 100.16 g/mol
InChI Key: WHNBDXQTMPYBAT-LURJTMIESA-N
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Description

(2S)-2-butyloxirane, also known as (S)-2-butyloxirane, is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which includes an oxygen atom bonded to two carbon atoms. This compound is notable for its chirality, meaning it has a specific spatial arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule, with the substituents arranged in a particular configuration around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-butyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, (S)-2-butene can be treated with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form this compound. The reaction typically occurs under mild conditions and is highly stereoselective, ensuring the formation of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of chiral catalysts to achieve high enantioselectivity. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation catalysts are often employed to convert prochiral alkenes into the desired chiral epoxides. These methods are scalable and can produce large quantities of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-butyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions to open the epoxide ring and form diols.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the epoxide to alcohols.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can attack the epoxide ring, leading to ring-opening and substitution products.

Major Products Formed:

    Diols: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Alcohols: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-butyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its reactivity and stereochemistry make it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of polymers and as a reactive intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-butyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the epoxide ring is opened to form more stable products. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

    (2R)-2-butyloxirane: The enantiomer of (2S)-2-butyloxirane, with the opposite stereochemistry.

    Ethylene oxide: A simpler epoxide with a two-carbon chain.

    Propylene oxide: An epoxide with a three-carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.

Properties

IUPAC Name

(2S)-2-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBDXQTMPYBAT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315489
Record name (2S)-2-Butyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130404-08-9
Record name (2S)-2-Butyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130404-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-butyl-, (2S)
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Synthesis routes and methods

Procedure details

(R)-1,2-Epoxyhexane was prepared as reported by Jacobsen and coworkers (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315). Ring opening of the optically pure epoxide by vinyl magnesium bromide followed by epoxidation with mCPBA were performed in an analogous manner as 6h to give a 1:1 mixture of diastereomers. The diastereomers were resolved using Jacobsen HKR conditions. The epoxide (2.67 g, 18.5 mmol) was diluted in 2.5 mL THF. To this solution was added (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt (56.2 mg, 0.93 mmol) and glacial acetic acid (21.2 μL, 0.37 mmol). The solution was cooled to 0° C. and water (183 μL 10.2 mmol) was added dropwise. After stirring at room temperature for 24 hours, THF was removed in vacuo and the residue was distilled under vacuum at 65° C. to afford (R,R)-6b (1.18 g, 13% from racemic 1,2-epoxyhexane, >99:1 syn:anti) as a colorless oil. 1H NMR (δ, CDCl3, 300 MHz) 0.85 (t, 3J=6.9 Hz, 3H), 1.17-1.81 (m, 8H), 2.42-2.49 (m, 1H), 2.47 (d, 3J=4.2 Hz, 1H), 2.72 (t, 3J=4.2 Hz, 1H), 2.99-3.07 (m, 1H), 3.74-3.86 (m, 1H); 13C NMR (δ, CDCl3, 75 MHz) 14.13, 22.75, 27.77, 37.22, 39.84, 46.73, 50.69, 70.38.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
2.67 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
Quantity
56.2 mg
Type
reactant
Reaction Step Six
Quantity
21.2 μL
Type
reactant
Reaction Step Six
Name
Quantity
183 μL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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